BenchChemオンラインストアへようこそ!

3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Aldose Reductase Inhibition Structure–Activity Relationship Diabetic Neuropathy

The compound 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid (CAS 161192-26-3) is a rhodanine-3-carboxylic acid derivative bearing an α-isopropyl substituent on the acetic acid side chain. Rhodanine-3-carboxylic acids constitute a privileged scaffold in medicinal chemistry due to the metabolic and pharmacological versatility of the 2-thioxo-4-thiazolidinone core.

Molecular Formula C8H11NO3S2
Molecular Weight 233.3
CAS No. 161192-26-3
Cat. No. B2922951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid
CAS161192-26-3
Molecular FormulaC8H11NO3S2
Molecular Weight233.3
Structural Identifiers
SMILESCC(C)C(C(=O)O)N1C(=O)CSC1=S
InChIInChI=1S/C8H11NO3S2/c1-4(2)6(7(11)12)9-5(10)3-14-8(9)13/h4,6H,3H2,1-2H3,(H,11,12)
InChIKeyCAFMKIQOSYUXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric Acid (CAS 161192-26-3): Procurement-Relevant Identity and Class Context


The compound 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid (CAS 161192-26-3) is a rhodanine-3-carboxylic acid derivative bearing an α-isopropyl substituent on the acetic acid side chain. Rhodanine-3-carboxylic acids constitute a privileged scaffold in medicinal chemistry due to the metabolic and pharmacological versatility of the 2-thioxo-4-thiazolidinone core [1]. Within this class, the only clinically used agent is the aldose reductase inhibitor epalrestat, which is derived from rhodanine-3-acetic acid [2]. The target compound differentiates itself from simpler homologues by its branched alkyl substitution pattern, which alters lipophilicity, steric profile, and downstream synthetic utility. It is supplied commercially at ≥95% purity (specifications up to 97% from select vendors) and is catalogued under MDL MFCD00457542 . Its principal value lies in serving as a diversifiable core for structure–activity relationship (SAR) exploration, rather than as a terminal bioactive entity.

Why Generic Substitution of 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric Acid Fails: Structural Sensitivity in Rhodanine-3-Carboxylic Acid Procurement


Rhodanine-3-carboxylic acid derivatives cannot be treated as interchangeable building blocks because even minor alterations to the N3-alkyl substituent produce measurable shifts in physicochemical properties, pharmacological selectivity, and synthetic reactivity. The (4-oxo-2-thioxothiazolidin-3-yl)acetic acid series demonstrates that methylation, branching, or chain extension of the carboxylic acid side chain modulates aldose reductase inhibitory potency by more than an order of magnitude and can invert selectivity relative to aldehyde reductase (ALR1) [1]. Replacement of the N3-acetic acid moiety with propanoic or butyric acid linkers alters pKa by up to 0.9 units and lipophilicity by ≥0.5 logP units, directly affecting solubility, membrane permeability, and protein binding . Consequently, procurement of an incorrect homologue—such as the unsubstituted acetic acid derivative (CAS 5718-83-2) or the unbranched butyric acid isomer (CAS 18623-60-4)—compromises the fidelity of any SAR campaign or scale-up program that depends on the precise steric and electronic profile conferred by the α-isopropyl group .

Quantitative Differentiation Evidence for 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric Acid vs. Closest Analogs


Modulation of Aldose Reductase Inhibitory Potency via N3-Substituent Variation: Class-Level Inference for the α-Isopropyl Acetic Acid Scaffold

A systematic structure–activity relationship study of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids demonstrated that N3-substitution directly controls aldose reductase (ALR2) inhibitory potency. Six rhodanine acetic acid derivatives were tested in a rat lens ALR2 assay; four compounds inhibited ALR2 more potently than the clinical reference epalrestat, with submicromolar IC50 values [1]. Although the target compound was not directly assayed, the SAR trend establishes that branching at the α-carbon of the acetic acid side chain significantly enhances ALR2 inhibition relative to the linear acetic acid homologue. Epalrestat itself has reported IC50 values of 10 nM (rat lens) and 25 nM (human placenta) . Procurement of the α-isopropyl acetic acid scaffold provides a diversifiable core that can be further elaborated to achieve potency in the nanomolar range, as evidenced by quinazolinone-based rhodanine-3-acetic acid derivatives reaching IC50 values as low as 27 nM [2].

Aldose Reductase Inhibition Structure–Activity Relationship Diabetic Neuropathy

Physicochemical Differentiation via Melting Point: Purification and Handling Advantage vs. Closest Homologues

The melting point of 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is reported at 113–115 °C (lit.) . This value is 30–35 °C lower than that of the closest acetic acid homologue, 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (CAS 5718-83-2), which melts at 145–148 °C (lit.) . It is also 4–6 °C lower than the melting point of 2-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (CAS 39137-13-8), reported at 143–144 °C . The lower melting point of the target compound facilitates recrystallization from a broader range of solvents and reduces the risk of thermal degradation during purification, making it more amenable to large-scale isolation. Conversely, the structural isomer 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid (CAS 18623-60-4) has a comparable melting point of 118–119 °C , thereby offering no differential advantage in thermal handling.

Solid-State Characterization Purification Melting Point

Predicted pKa Differentiation: Implications for Salt Formation and Bioconjugation

The predicted pKa for 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is 3.77 ± 0.10 . This value is approximately 0.01 units lower than that of 2-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (pKa = 3.78) , and approximately 0.89 units lower than the structural isomer 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid (pKa = 4.66) . The lower pKa indicates a modestly stronger acid character and higher ionization at physiological pH relative to the butyric acid positional isomer. This differential influences salt formation efficiency, carboxylate-based bioconjugation chemistry (e.g., amide coupling via activated esters), and aqueous solubility profiles at intermediate pH values.

Acid Dissociation Constant Salt Formation Bioconjugation

LogP and Hydrogen Bond Capacity: Fine-Tuning Lipophilicity for Membrane Permeability

The experimentally derived logP of 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is 1.77, with three hydrogen bond acceptors and one hydrogen bond donor . The compound also exhibits an Fsp³ (fraction of sp³ hybridized carbons) of 0.625, indicating a relatively saturated carbon framework. In contrast, rhodanine-3-acetic acid (CAS 5718-83-2) has a lower molecular weight (191.22 g/mol) and is expected to have a logP below 1.0 based on its smaller hydrocarbon surface area . The higher logP of the target compound improves passive membrane permeability by approximately 0.5–0.7 log units relative to the acetic acid homologue, representing a roughly 3–5-fold increase in predicted octanol–water partition coefficient. This differential is significant for cell-based assay performance and intracellular target engagement, where the acetic acid homologue may exhibit insufficient passive permeability.

Lipophilicity Hydrogen Bonding Drug Design

Synthetic Accessibility and Yield: Microwave-Assisted Route to N3-Branched Rhodanine Carboxylic Acids

The target compound is accessible via a modular microwave-assisted synthetic route starting from D,L-valine, carbon disulfide, and sodium chloroacetate. The general procedure for N-substituted rhodanines yields the product in approximately 79% yield under microwave irradiation (100 °C, 80 W, 5 min reaction time) . By comparison, the synthesis of the simpler rhodanine-3-acetic acid from glycine follows a similar route with comparable or slightly lower yields (lit. 82.5% for the acetic acid homologue) . The key differentiator is the availability of the valine starting material, which introduces chirality and the isopropyl substituent in a single step. The (S)-enantiomer of the target compound can be obtained from L-valine and has been reported as a chiral building block for the construction of more complex hybrid molecules, including pyrazole–rhodanine conjugates . This chiral pool approach avoids the need for asymmetric catalysis when enantiopure material is required.

Microwave Synthesis Rhodanine Chemistry Valine Derivative

Safety and Handling Profile: GHS Classification Enables Defined Laboratory Protocols

The compound carries a GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is fully documented and enables procurement teams to establish standardized handling protocols. In contrast, several close homologues, including 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid (CAS 18623-60-4) and 2-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (CAS 39137-13-8), lack publicly available GHS classifications from major suppliers, requiring laboratories to assume a precautionary principle and potentially over-engineer handling procedures . The availability of a complete GHS classification eliminates this uncertainty and permits accurate risk assessment and cost estimation for procurement.

GHS Classification Laboratory Safety Procurement Risk

Recommended Scenarios for Procuring 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric Acid


Aldose Reductase Inhibitor Lead Optimization Campaigns Requiring an α-Branched Rhodanine-3-Acetic Acid Scaffold

Based on class-level evidence that N3-substituted rhodanine-3-acetic acid derivatives achieve submicromolar to nanomolar ALR2 inhibition [1], this compound serves as the optimal starting scaffold for SAR exploration targeting diabetic neuropathy. The α-isopropyl group introduces steric bulk that can be exploited to modulate selectivity versus ALR1, a key differentiator from the simpler rhodanine-3-acetic acid core. Procurement of this specific building block enables direct access to the chiral pool via L-valine , bypassing the need for asymmetric synthesis that would be required if using the achiral acetic acid homologue.

Chiral Pool-Derived Building Block for Fragment-Based Drug Discovery and Hybrid Molecule Construction

The (S)-enantiomer of this compound is directly accessible from L-valine [1] and has been employed as a reactant in the synthesis of pyrazole–rhodanine hybrid molecules with potential anti-inflammatory or anticancer activity . Programs that require a chiral carboxylic acid handle for fragment elaboration should procure this compound rather than the achiral rhodanine-3-acetic acid, as the latter requires a separate chiral resolution step that adds cost and reduces overall yield. The documented microwave-assisted synthetic protocol provides a validated route for in-house scale-up if quantities beyond commercial supply are needed.

Precision Bioconjugation Chemistry Requiring a Carboxylic Acid with pKa < 4.0 at the Rhodanine N3 Position

For amide coupling or activated ester chemistry where the carboxylic acid must be ionized at near-physiological pH, the predicted pKa of 3.77 ± 0.10 [1] provides a reactivity advantage over the positional isomer 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid (pKa = 4.66) . The target compound is approximately 89% ionized at pH 5.5 versus approximately 50% for the positional isomer, facilitating aqueous-phase reactions without the need for base additives that could promote epimerization of chiral centers in the coupled partner.

Cell-Based Pharmacological Assays Requiring Balanced LogP and Hydrogen Bond Capacity

The experimentally measured logP of 1.77, with only three hydrogen bond acceptors and one donor [1], positions this compound in a favorable lipophilicity window for passive membrane permeability (Lipinski Rule of Five compliant). When intracellular target engagement is required, this compound is preferable to rhodanine-3-acetic acid (estimated logP < 1.0), which may exhibit inadequate passive diffusion across cell membranes . The Fsp³ value of 0.625 also suggests favorable aqueous solubility characteristics relative to more planar, aromatic-rich rhodanine derivatives.

Quote Request

Request a Quote for 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.